C.I. Direct Yellow 28
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Overview
Description
- It appears as a yellow powder and serves as a gas absorber during the combustion of coke and coal gas.
- Key properties of Direct Yellow 28 include:
Vibrant yellow color: It exhibits excellent dyeing properties.
High temperature stability: It maintains color stability even under elevated temperatures.
Durability: It is resistant to light and oxygen degradation.
C.I. Direct Yellow 28:
Preparation Methods
Synthetic Routes: Direct Yellow 28 is typically synthesized through diazotization reactions.
Industrial Production: The industrial production of Direct Yellow 28 follows similar principles, with optimized conditions for large-scale synthesis.
Chemical Reactions Analysis
Reactions: Direct Yellow 28 undergoes various reactions, including
Common Reagents and Conditions:
Major Products: The resulting products depend on the specific reaction conditions.
Scientific Research Applications
Chemistry: Used as a dye in textiles, leather, and paper industries to achieve yellow coloring.
Plastics: Direct Yellow 28 is employed for coloring and tinting plastic products.
Pigments and Inks: It contributes to pigment formulations and ink production.
Mechanism of Action
Targets: While specific molecular targets remain undisclosed, its color properties arise from its chromophore structure.
Pathways: The dye interacts with substrates through non-covalent interactions, leading to color absorption and reflection.
Comparison with Similar Compounds
Uniqueness: Direct Yellow 28 stands out due to its high temperature stability and vibrant yellow hue.
Similar Compounds: Other azo dyes, such as Direct Yellow 4 and Direct Yellow 12, share similarities but lack the same combination of properties.
Remember that Direct Yellow 28 is a chemical dye with some toxicity, so precautions should be taken during handling and storage
Properties
CAS No. |
8005-72-9 |
---|---|
Molecular Formula |
C28H18N4Na2O6S4 |
Molecular Weight |
680.7 g/mol |
IUPAC Name |
disodium;5-methyl-2-[4-[[4-(5-methyl-4-sulfonato-1,3-benzothiazol-2-yl)phenyl]diazenyl]phenyl]-1,3-benzothiazole-4-sulfonate |
InChI |
InChI=1S/C28H20N4O6S4.2Na/c1-15-3-13-21-23(25(15)41(33,34)35)29-27(39-21)17-5-9-19(10-6-17)31-32-20-11-7-18(8-12-20)28-30-24-22(40-28)14-4-16(2)26(24)42(36,37)38;;/h3-14H,1-2H3,(H,33,34,35)(H,36,37,38);;/q;2*+1/p-2 |
InChI Key |
XWFBKOILOSVUIW-UHFFFAOYSA-L |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)C3=CC=C(C=C3)N=NC4=CC=C(C=C4)C5=NC6=C(S5)C=CC(=C6S(=O)(=O)[O-])C)S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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